Pyridine, 3-hydrazinyl-4-(trifluoromethyl)-

Description

Nomenclature and Synonyms

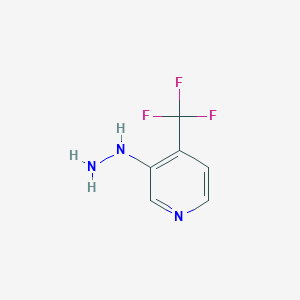

Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- is systematically named according to IUPAC guidelines as [4-(trifluoromethyl)pyridin-3-yl]hydrazine . This nomenclature reflects its structural features: a pyridine ring substituted with a hydrazinyl group at position 3 and a trifluoromethyl group at position 4. The compound is recognized under multiple synonyms in scientific literature and commercial catalogs, including 3-Hydrazino-4-trifluoromethylpyridine, [4-(Trifluoromethyl)pyridin-3-yl]hydrazine, and 1-(4-Trifluoromethyl-pyridin-3-yl)-hydrazine. Its Chemical Abstracts Service (CAS) registry number is 883864-69-5 , and it bears alternative identifiers such as MFCD08056340 and DTXSID90569116 .

The molecular formula is C₆H₆F₃N₃ , with a molecular weight of 177.13 g/mol . Key physical properties include a boiling point of 265°C , a density of 1.442 g/cm³ , and a predicted pKa of 4.42±0.70 . These properties underscore its stability and reactivity, which are critical for its applications in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆F₃N₃ |

| Molecular Weight | 177.13 g/mol |

| Boiling Point | 265°C |

| Density | 1.442 g/cm³ |

| CAS Registry Number | 883864-69-5 |

Historical Context and Discovery

The synthesis of pyridine derivatives containing hydrazinyl and trifluoromethyl groups traces back to the late 20th century, driven by the demand for intermediates in agrochemical and pharmaceutical research. A pivotal advancement occurred in 1998 with the publication of a patent (WO1998050362A1) detailing methods to prepare 2,5-dichloro-3-(trifluoromethyl)pyridine , a closely related compound. This work highlighted the use of hydrazine to replace chlorine atoms on trichloropyridine substrates, achieving high regioselectivity (up to 35:1 desired-to-undesired isomer ratios). Such methodologies laid the groundwork for subsequent derivatization, including the introduction of hydrazine moieties.

In the early 2000s, advances in microwave-assisted synthesis enabled efficient cyclization reactions involving hydrazinyl pyridines. For instance, a 2015 study demonstrated the synthesis of 1,2,4-triazolo[4,3-a]pyridines from 2-hydrazinopyridines and carboxylic acids under microwave conditions. These innovations facilitated the exploration of pyridine, 3-hydrazinyl-4-(trifluoromethyl)- as a versatile building block for heterocyclic compounds.

Overview of Research Significance

Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- has garnered attention for its dual functional groups, which enable diverse reactivity. The hydrazinyl group participates in condensation reactions to form azoles and hydrazones, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity. These attributes make the compound valuable in:

- Medicinal Chemistry : As a precursor for kinase inhibitors and antiviral agents. For example, derivatives of this compound have been investigated for their ability to modulate intracellular calcium homeostasis, a mechanism relevant to antiviral drug development.

- Agrochemicals : Trifluoromethyl pyridines are key motifs in insecticides, with compounds like sulfoxaflor demonstrating commercial success.

- Materials Science : The trifluoromethyl group’s electron-deficient nature aids in designing fluorinated polymers and liquid crystals.

Recent studies emphasize its role in structure-activity relationship (SAR) optimizations. For instance, replacing fused pyrazole cores with trifluoromethyl pyridine moieties improved potency in anaplastic lymphoma kinase (ALK) inhibitors by enhancing surface complementarity and electrostatic interactions. Additionally, its utility in synthesizing 1,2,4-triazolo[4,3-a]pyridines underscores its importance in accessing nitrogen-rich heterocycles with antifungal properties.

The compound’s synthetic versatility is further illustrated by its use in multi-step reactions. A 2020 protocol described its preparation via hydrazine hydrate treatment of 2-chloro-4-(trifluoromethyl)pyridine in ethanol, achieving a 97% yield. Such methodologies highlight its accessibility for large-scale applications.

Properties

IUPAC Name |

[4-(trifluoromethyl)pyridin-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-11-3-5(4)12-10/h1-3,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALDQZJRDATNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653396 | |

| Record name | 3-Hydrazinyl-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883864-69-5 | |

| Record name | 3-Hydrazinyl-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The compound Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- is a notable derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structure of Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- can be represented as follows:

This compound features a pyridine ring with a hydrazine substituent at the 3-position and a trifluoromethyl group at the 4-position. The trifluoromethyl group is known to enhance biological activity through increased lipophilicity and metabolic stability.

Biological Activity Overview

The biological activities of Pyridine derivatives have been extensively studied. The following sections summarize key findings related to the specific activities of Pyridine, 3-hydrazinyl-4-(trifluoromethyl)-.

Antimicrobial Activity

Pyridine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial and fungal pathogens:

- Antibacterial Activity : Compounds containing the pyridine scaffold have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . For instance, related hydrazine derivatives demonstrated inhibitory effects with IC50 values ranging from 15.0 to 42.9 µM against urease, suggesting potential for further development as antibacterial agents .

- Antifungal Activity : Research indicates that certain pyridine derivatives can inhibit fungal pathogens, including Candida albicans and Aspergillus niger. The antifungal activity is often attributed to the ability of these compounds to interfere with fungal cell wall synthesis .

Antiviral Activity

Pyridine compounds have also been investigated for their antiviral properties. Some derivatives have shown efficacy against viruses such as Zika virus and Dengue virus, with effective concentrations (EC50) reported in the low micromolar range . The presence of hydrazine and trifluoromethyl groups may enhance their interaction with viral proteins.

Case Studies and Research Findings

Several studies highlight the biological activity of Pyridine, 3-hydrazinyl-4-(trifluoromethyl)-:

- Molecular Docking Studies : A study conducted molecular docking simulations to predict the binding affinity of Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- with target proteins involved in bacterial cell wall synthesis. The results indicated strong interactions at critical binding sites, suggesting a mechanism for its antibacterial action .

- Synthesis and Evaluation : In a synthesis study involving various pyridine derivatives, it was found that introducing a trifluoromethyl group significantly enhanced the antimicrobial activity compared to non-fluorinated analogs . This suggests that Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- could be a promising candidate for further development.

Data Tables

Scientific Research Applications

Agrochemical Applications

The trifluoromethyl group in pyridine derivatives enhances their biological activity, making them valuable in the agrochemical sector. Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- has been explored for its herbicidal properties, particularly in the control of key weeds in cereal crops such as wheat.

Herbicidal Activity

Recent studies have shown that compounds containing trifluoromethylpyridine structures exhibit high herbicidal activity against various grass species. For instance:

| Compound | Target Weeds | Efficacy |

|---|---|---|

| Fluazifop-butyl | Various grasses | High |

| 2-Methoxy-4-(trifluoromethyl)pyridine | Key weeds in wheat | Significant |

These compounds are primarily utilized to protect crops from pests and are critical in developing new agrochemicals. Over 20 TFMP-containing agrochemicals have received ISO common names, indicating their commercial viability and regulatory approval .

Pharmaceutical Applications

Pyridine derivatives are increasingly recognized for their potential in drug development. The incorporation of the trifluoromethyl group enhances the pharmacokinetic properties of drugs, making them more effective.

FDA-Approved Drugs

A review of FDA-approved drugs containing the trifluoromethyl group highlights several key examples:

| Drug Name | Mechanism of Action | Indication |

|---|---|---|

| Ubrogepant | CGRP receptor antagonist | Migraine |

| Alpelisib | PI3K inhibitor | Breast cancer |

These drugs leverage the unique properties of the trifluoromethyl group to improve efficacy and reduce side effects .

Case Studies

- Antimicrobial Activity : Research has demonstrated that pyridine derivatives exhibit significant antimicrobial and antiviral activities. For example, studies on pyridine compounds have shown effectiveness against various pathogens, including bacteria and viruses associated with respiratory infections .

- Synthesis of Complexes : A detailed study on cadmium complexes with pyridyl-based hydrazones revealed that these complexes could be synthesized effectively using pyridine derivatives as ligands. This opens avenues for further research into metal coordination chemistry involving pyridine derivatives .

Comparison with Similar Compounds

Structural and Functional Group Variations

Trifluoromethyl Pyridines with 1,3,4-Oxadiazole Moieties

- Structure : Derivatives such as 2-(trifluoromethylpyridin-2-yl)-1,3,4-oxadiazole () replace the hydrazinyl group with an oxadiazole ring.

- Activity: These compounds exhibit 100% insecticidal activity at 500 mg/L against Mythimna separata and Plutella xylostella, outperforming many non-fluorinated analogs due to enhanced membrane penetration from the -CF₃ group .

- SAR Insight : The oxadiazole ring contributes to π-π stacking interactions with insecticidal targets, whereas the hydrazinyl group in Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- may engage in hydrogen bonding, altering target selectivity .

Trifluoromethyl Pyridine Piperazine Derivatives

- Structure : Compounds like trifluoromethyl pyridine piperazine derivatives () feature a piperazine ring instead of hydrazinyl.

- Activity : These derivatives show >80% antiviral activity against TMV and CMV by inducing systemic acquired resistance (SAR) in plants .

- SAR Insight : Piperazine’s conformational flexibility enhances binding to viral enzymes, whereas the rigid hydrazinyl group in Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- may limit adaptability but improve specificity .

CYP51 Inhibitors with Pyridine-CF₃ Groups

- Structure : Inhibitors such as UDO and UDD () incorporate -CF₃ pyridine with aryl-piperazine or amine substituents.

- Activity: These compounds inhibit Trypanosoma cruzi CYP51 with efficiency comparable to posaconazole, a leading antifungal drug .

- SAR Insight : The hydrazinyl group’s nucleophilicity in Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- could interfere with CYP51’s heme iron, unlike UDO/UDD’s piperazine-based coordination .

Positional Effects of Trifluoromethyl and Substituents

- Trifluoromethyl Position : indicates that both 3- and 4-CF₃ substitutions on pyridine yield similar bioactivity in MurA enzyme inhibitors. However, 4-CF₃ (as in Pyridine, 3-hydrazinyl-4-(trifluoromethyl)-) may improve steric compatibility with hydrophobic enzyme pockets .

- Substituent Effects: Chlorination: Dichlorination (e.g., 4-chlorophenyl in ) enhances antibacterial activity by 30–50% compared to mono-substitution . Hydrazinyl vs.

Preparation Methods

Synthesis of 4-Trifluoromethylpyridine Core

A foundational step is the synthesis of 4-trifluoromethylpyridine derivatives, which can be achieved by a synthetic block method involving:

- Reaction of 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one with metal reagents (Zn, Mg, Zn-Ag, Zn-Cu) in aprotic solvents (DMF, DMSO, THF, etc.).

- Activation by trialkylhalosilanes (e.g., trimethylchlorosilane).

- Subsequent reaction with 2-haloalkylnitriles to form allyl alcohol intermediates.

- Conversion of these intermediates with phosphorus pentachloride (PX5) and/or HCl to yield 4-trifluoromethylpyridine derivatives.

This method operates under nitrogen atmosphere, at temperatures between 50–80°C, with reaction times of 2–10 hours. The yield for 2-chloro-4-trifluoromethylpyridine, a key intermediate, can reach approximately 61.5% under optimized conditions (e.g., reflux in DMF with zinc powder and trimethylchlorosilane activation).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one + 2-haloalkylnitrile + metal reagent + trialkylhalosilane, 50–80°C | Allyl alcohol intermediate |

| 2 | PX5 and/or HCl in organic solvent | 4-Trifluoromethylpyridine derivative |

Introduction of the Hydrazinyl Group at the 3-Position

The hydrazinyl substitution at the 3-position is commonly achieved by nucleophilic substitution of a halogenated pyridine intermediate with hydrazine hydrate. One reported approach involves:

- Starting from 2,3-bis-chloro-6-trifluoromethylpyridine.

- Dissolving the bis-chlorinated compound in 2-propanol.

- Adding hydrazine hydrate and heating the mixture in a water bath at around 80°C.

- Formation of a precipitate during heating, which dissolves upon further heating, indicating reaction progression.

- Isolation of 3-chloro-6-trifluoromethylpyridine, which can be further transformed to the hydrazinyl derivative.

This method emphasizes selective dehalogenation and substitution at specific positions on the pyridine ring, preserving the trifluoromethyl substituent.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2,3-bis-chloro-6-trifluoromethylpyridine + hydrazine hydrate, 80°C in 2-propanol | Selective substitution/dehalogenation |

| 2 | Isolation by fractional distillation under reduced pressure | Purified 3-substituted pyridine derivative |

Cyclocondensation and Ring Closure Methods

In some advanced synthetic routes, cyclocondensation reactions are utilized for ring closure and functionalization, especially when preparing related trifluoromethyl-substituted heterocycles. For example, hydrazine hydrochloride can be reacted with precursor compounds to form pyrazole derivatives, which may be relevant for analog synthesis but can inform hydrazinyl substitution strategies.

Comparative Data Table of Key Preparation Steps

Research Findings and Notes

- The use of metal reagents such as zinc in aprotic solvents with trialkylhalosilanes is critical for activating the carbonyl and nitrile substrates to form the trifluoromethylated pyridine core efficiently.

- The hydrazinyl group introduction via hydrazine hydrate substitution requires precise control of temperature and solvent to avoid side reactions and ensure selective substitution at the 3-position.

- Fractional distillation under reduced pressure is an effective purification method to isolate high-purity intermediates and final products.

- Alternative synthetic routes involving cyclocondensation provide useful analogs and structural insights but are less directly applied to the target compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-hydrazinyl-4-(trifluoromethyl)pyridine?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving functional group transformations. For example, a two-step approach may involve chlorination of the pyridine ring followed by hydrazine substitution. Evidence from hydrazinyl pyridine intermediates (e.g., 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine) highlights the use of regioselective chlorination and subsequent nucleophilic substitution with hydrazine under controlled pH and temperature (e.g., reflux in ethanol/water mixtures) . Trifluoromethyl groups are often introduced via halogen exchange (Halex) reactions or using trifluoromethylation reagents like TMSCF₃ .

Q. Which spectroscopic and analytical techniques are critical for characterizing 3-hydrazinyl-4-(trifluoromethyl)pyridine?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm hydrazinyl group connectivity and trifluoromethyl substitution patterns. The CF₃ group shows distinct ¹⁹F NMR signals near -60 ppm.

- Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation analysis.

- FT-IR : To identify N-H stretches (3100–3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- Elemental Analysis : To verify purity and stoichiometry .

Advanced Research Questions

Q. How can regioselectivity challenges during trifluoromethyl group introduction be addressed?

- Methodological Answer : Regioselectivity in pyridine systems is influenced by electronic and steric factors. Strategies include:

- Directed ortho-Metalation : Using directing groups (e.g., hydrazones) to position the trifluoromethyl group at the 4-position.

- Transition Metal Catalysis : Palladium or copper-mediated cross-coupling reactions (e.g., Ullmann-type) with CF₃ sources like CF₃I or CF₃SiMe₃.

- Computational Modeling : DFT calculations to predict reactive sites and optimize reaction conditions .

Q. What approaches resolve discrepancies in crystallographic data during structural refinement?

- Methodological Answer : Contradictions in X-ray data (e.g., twinning, disorder) can be addressed using:

- SHELXL Refinement Tools : Anisotropic displacement parameters and restraints for disordered CF₃ groups.

- Twinned Data Handling : Applying HKLF 5 format in SHELXL to model twin laws.

- Validation Software : Tools like PLATON to check for missed symmetry or hydrogen bonding networks .

Q. How can reaction conditions be optimized for scalable synthesis without compromising purity?

- Methodological Answer : Scale-up requires balancing speed, cost, and purity:

- Flow Chemistry : Continuous processing to control exothermic reactions (e.g., hydrazine additions).

- Design of Experiments (DoE) : Statistical optimization of temperature, solvent ratios, and catalyst loading.

- In-line Analytics : PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.